2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocycle renowned for its pharmacological versatility. This scaffold has been extensively studied for its ability to interact with diverse biological targets, including tubulin, kinases, and carbonic anhydrases, depending on substitution patterns . The target compound features a (2-chloro-6-fluorobenzyl)sulfanyl group at position 2 and a 2-pyridinyl moiety at position 5. These substituents likely influence its electronic properties, lipophilicity, and binding interactions.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-12-4-3-5-13(19)11(12)10-25-17-22-16-21-9-7-15(24(16)23-17)14-6-1-2-8-20-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYJLCVYUZPHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable nitrile derivative under acidic or basic conditions.
Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol derivative to form the corresponding sulfanyl compound.
Final Coupling: The final step involves coupling the chlorofluorobenzyl sulfanyl intermediate with the triazolopyrimidine core under conditions that facilitate the formation of the desired product. This may include the use of catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridinyl or triazolopyrimidine rings, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Functionalized benzyl derivatives.
Scientific Research Applications
Biological Activities
Research has indicated several promising biological activities associated with this compound:
Anticancer Activity
Studies have shown that compounds similar to 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Case Study : A derivative was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer effects.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Broad-Spectrum Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Structure-Activity Relationship (SAR)
The presence of the chloro and fluorine substituents on the benzyl group is crucial for enhancing biological activity. Modifications to the pyridine moiety can also influence potency and selectivity towards specific targets.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity and cell permeability |
| Variation in halogen substituents | Altered binding affinity to target enzymes |
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for further development as:
- Anticancer Agent : Targeting specific cancer pathways.
- Antimicrobial Drug : Offering a new option against resistant bacterial strains.
- Combination Therapy : Potential use in conjunction with existing therapies to enhance efficacy.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological profile of [1,2,4]triazolo[1,5-a]pyrimidines is highly dependent on substituents at positions 2, 5, 6, and 7. Below is a comparative analysis of the target compound and key analogs:
Table 1: Structural and Functional Comparison of Selected [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives
Key Observations
Position 2 Modifications: Sulfanyl vs. Sulfonamide: The target compound’s (2-chloro-6-fluorobenzyl)sulfanyl group is less polar than the sulfonamide in herbicidal analog 8a . Halogen Effects: The chloro and fluoro substituents on the benzyl group in the target compound introduce electron-withdrawing effects, which could stabilize aromatic π-π interactions in target binding, a feature also seen in microtubule-targeting compound 53 .
Position 7 Modifications: 2-Pyridinyl vs. Aromatic Groups: The 2-pyridinyl substituent in the target compound may engage in hydrogen bonding via its nitrogen atom, a property absent in the trimethoxyphenyl group of 6a . This could influence selectivity for kinase targets over tubulin. Fluorophenyl vs.
Biological Implications: Herbicidal Activity: Sulfonamide derivatives (e.g., 8a) exhibit potent herbicidal effects, likely due to their interaction with plant-specific enzymes like acetolactate synthase . The target compound’s sulfanyl group may lack affinity for these targets, explaining its discontinuation in agricultural applications . Anticancer Potential: Derivatives with trimethoxyphenyl (6a) or trifluorophenyl (53) groups show nanomolar potency against tubulin, a critical anticancer target . The target compound’s pyridinyl group may redirect activity toward kinase inhibition, as seen in other triazolopyrimidines .
Biological Activity
The compound 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine , identified by its CAS number 338751-46-5, represents a novel class of triazolo-pyrimidine derivatives. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C17H11ClFN5S |
| Molecular Weight | 371.82 g/mol |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) |
| pKa | -1.71 ± 0.30 (Predicted) |
Structural Characteristics
The compound features a triazolo-pyrimidine core with a chlorinated and fluorinated benzyl sulfanyl group, which is thought to enhance its biological activity through increased lipophilicity and improved binding interactions with biological targets.
Anticancer Activity
Research has shown that derivatives of triazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies focusing on related compounds have demonstrated their ability to inhibit the growth of breast, colon, and lung cancer cells. The highest antiproliferative activity was observed in fluorinated derivatives with IC50 values below 50 µM against specific cancer cell lines .
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of several triazolo-pyrimidine derivatives against breast cancer cell lines. The results indicated that compounds similar to the target compound inhibited cell proliferation through mechanisms that did not involve direct inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways for their anticancer effects .
Antiviral Activity
The antiviral potential of triazolo-pyrimidines has also been explored, particularly concerning their ability to inhibit viral replication. For example, a related study indicated that modifications on the triazolo-pyrimidine scaffold could disrupt RNA-dependent RNA polymerase interactions in influenza viruses, leading to reduced viral load in infected cells .
The mechanism by which these compounds exert antiviral effects typically involves interference with viral protein interactions essential for replication. Molecular docking studies have rationalized how these compounds bind to specific viral proteins, thereby inhibiting their function .
Other Biological Activities
In addition to anticancer and antiviral properties, some derivatives have shown promise in modulating enzyme activities related to various biological pathways. For instance, compounds with similar structures have been investigated for their inhibitory effects on HIV-1 reverse transcriptase, demonstrating potent activity against wild-type and mutant strains .
Synthesis and Characterization
The synthesis of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions that include:
- Formation of the Triazole Ring : Utilizing appropriate precursors under controlled conditions.
- Introduction of the Pyridine Moiety : Achieved through nucleophilic substitution reactions.
- Sulfanylation : The chlorinated fluorobenzyl group is introduced via sulfide formation.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Summary Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Breast Cancer (MCF7) | <50 | Inhibition of cell proliferation |
| Antiviral | Influenza Virus | Varies | Disruption of viral protein interactions |
| HIV Inhibition | HIV-1 | Picomolar range | Inhibition of reverse transcriptase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
